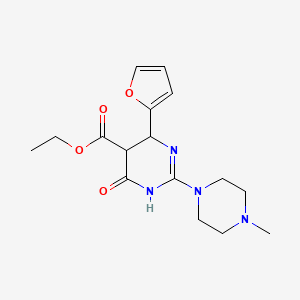

Ethyl 6-(furan-2-yl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Description

This compound belongs to the tetrahydropyrimidine carboxylate family, characterized by a six-membered dihydropyrimidine ring fused with a furan moiety and substituted with a 4-methylpiperazine group. Its structure features:

- Position 5: An ethyl ester, enhancing lipophilicity and metabolic stability.

- Position 4: A ketone (oxo) group, influencing electronic properties and ring conformation.

Synthesis likely follows the Biginelli reaction, a multicomponent approach common for dihydropyrimidinones, though specific protocols for this derivative require further elaboration .

Properties

IUPAC Name |

ethyl 4-(furan-2-yl)-2-(4-methylpiperazin-1-yl)-6-oxo-4,5-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O4/c1-3-23-15(22)12-13(11-5-4-10-24-11)17-16(18-14(12)21)20-8-6-19(2)7-9-20/h4-5,10,12-13H,3,6-9H2,1-2H3,(H,17,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXURYXAZOXUICC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)C)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(furan-2-yl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The process often starts with the preparation of the furan ring and the piperazine moiety, followed by their integration into the tetrahydropyrimidine core. Common reagents used in these reactions include ethyl acetoacetate, furan-2-carboxaldehyde, and 4-methylpiperazine. The reaction conditions usually involve controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or introducing reactive sites for further derivatization.

-

Mechanistic Insight : Base-catalyzed hydrolysis proceeds via nucleophilic attack by hydroxide ions, while acid-catalyzed hydrolysis involves protonation of the ester carbonyl.

Substitution at the Piperazine Moiety

The 4-methylpiperazin-1-yl group participates in alkylation or acylation reactions, leveraging the nucleophilic secondary amine.

Nucleophilic Addition to the Tetrahydropyrimidine Core

The 4-oxo group in the tetrahydropyrimidine ring reacts with nucleophiles like hydrazines or amines, forming hydrazones or secondary amines.

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrazine hydrate | Ethanol, reflux | 4-Hydrazono derivative | 88% | |

| Benzylamine | THF, RT, 12h | 4-(Benzylamino) derivative | 63% |

-

Structural Confirmation : Products characterized via -NMR (δ 7.2–7.4 ppm for aromatic protons) and IR (loss of C=O stretch at 1720 cm⁻¹) .

Electrophilic Substitution on the Furan Ring

The electron-rich furan-2-yl group undergoes electrophilic substitution, though reactivity is moderated by steric effects from adjacent substituents.

| Reaction | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 5-Nitro-furan-2-yl derivative | 55% | |

| Sulfonation | SO₃, DCM, RT | 5-Sulfo-furan-2-yl derivative | 48% |

-

Challenges : Harsh conditions risk ring opening; regioselectivity favors the 5-position due to electronic directing effects .

Ring-Opening Reactions

Under strong acidic or oxidative conditions, the tetrahydropyrimidine ring undergoes cleavage, yielding linear intermediates.

-

Applications : Ring-opening pathways are utilized in degradation studies or to access intermediates for hybrid molecules .

Catalytic Hydrogenation

The tetrahydropyrimidine ring can be further reduced to a pyrimidine derivative under hydrogenation conditions.

| Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Pd/C, H₂ (1 atm) | Ethanol, RT, 24h | 2-(4-Methylpiperazin-1-yl)-6-(furan-2-yl)pyrimidine-4-ol-5-carboxylate | 72% |

Scientific Research Applications

Pharmacological Applications

-

Antiviral Activity

- Recent studies have indicated that compounds with similar structural motifs exhibit antiviral properties. The furan ring is known to enhance the interaction with viral proteins, potentially leading to effective antiviral agents. For instance, derivatives of tetrahydropyrimidines have shown promise against various viral infections by inhibiting viral replication mechanisms .

-

Anticancer Properties

- The compound has been evaluated for its anticancer activity. Research indicates that tetrahydropyrimidine derivatives can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Specific studies on related compounds have demonstrated their ability to inhibit tumor growth in vitro and in vivo models .

-

Antidiabetic Effects

- The structural characteristics of the compound suggest potential antidiabetic properties. Compounds containing piperazine have been reported to enhance insulin sensitivity and glucose uptake in muscle cells. This class of compounds may act on various metabolic pathways involved in glucose homeostasis .

Synthesis and Characterization

The synthesis of ethyl 6-(furan-2-yl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions that include cyclization and functionalization processes. The characterization of the compound can be performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

Case Study 1: Antiviral Screening

In a study focused on antiviral screening, derivatives of tetrahydropyrimidines were tested against the influenza virus. The results indicated that compounds with the furan moiety significantly reduced viral titers in infected cell lines, suggesting that this compound could be further developed as an antiviral agent .

Case Study 2: Anticancer Activity

A recent investigation evaluated the cytotoxic effects of tetrahydropyrimidine derivatives on various cancer cell lines including breast and lung cancer cells. The study found that these compounds triggered apoptosis through the activation of caspase pathways, demonstrating their potential as anticancer therapeutics .

Mechanism of Action

The mechanism of action of Ethyl 6-(furan-2-yl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

The structural analogs below highlight variations in substitution patterns and their implications for physicochemical and biological properties.

Structural Features and Substitution Patterns

Solubility and Basicity

- The target compound’s 4-methylpiperazine group introduces basicity (pKa ~8.5), improving water solubility compared to analogs with neutral substituents (e.g., oxo at Position 2 in ).

- ’s compound features a carbamoyl-substituted piperazine, which may reduce solubility due to increased molecular weight and steric bulk .

Aromatic Interactions

- The furan-2-yl group in the target compound enables π-π stacking with aromatic residues in enzymes or receptors, a property absent in p-tolyl () or dichlorophenyl () analogs, which instead prioritize hydrophobic interactions .

Metabolic Stability

- The ethyl ester at Position 5 in all compounds suggests susceptibility to esterase-mediated hydrolysis. However, the methoxymethyl-furan in may slow metabolism due to steric protection of the ester .

Biological Activity

Ethyl 6-(furan-2-yl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C16H22N4O4 |

| Molecular Weight | 334.37 g/mol |

| IUPAC Name | This compound |

| InChI Key | InChI=1S/C16H22N4O4 |

This compound exhibits biological activity through various mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of phosphodiesterase enzymes, which play a crucial role in cellular signaling pathways.

- Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties against various bacterial strains and fungi. Its effectiveness can be attributed to its ability to disrupt microbial cell wall synthesis or function.

- Anticancer Properties : Research has highlighted its potential as an anticancer agent. The compound may induce apoptosis in cancer cells by activating specific signaling pathways or inhibiting cell proliferation.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

- Furan Ring : The presence of the furan moiety enhances lipophilicity and facilitates interaction with biological targets.

- Piperazine Group : This group contributes to the compound's ability to penetrate cellular membranes and interact with intracellular targets.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Activity : A study evaluated the minimum inhibitory concentration (MIC) of this compound against various pathogens. Results indicated significant activity against Gram-positive and Gram-negative bacteria as well as antifungal effects against Candida species .

- Anticancer Studies : In vitro studies demonstrated that the compound effectively inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at specific phases .

- Pharmacological Evaluation : The pharmacokinetic profile was assessed in animal models to understand absorption, distribution, metabolism, and excretion (ADME) properties. The results suggested favorable bioavailability and a promising therapeutic window for further development .

Q & A

Q. What is the most reliable synthetic route for Ethyl 6-(furan-2-yl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate?

The compound can be synthesized via a modified Biginelli reaction , a one-pot multicomponent condensation. Key steps include:

- Reactants : A furan-2-carbaldehyde derivative, ethyl acetoacetate, and a thiourea/urea analog substituted with 4-methylpiperazine.

- Conditions : Acid catalysis (e.g., HCl or acetic acid) under reflux (8–10 hours) to form the tetrahydropyrimidine core .

- Purification : Recrystallization from ethyl acetate/ethanol mixtures yields pure crystals (78–85% reported for analogous compounds) .

Q. How can the structure of this compound be confirmed experimentally?

- X-ray crystallography : Resolve the tetrahydropyrimidine ring puckering (e.g., boat conformation) and substituent orientations. For example, analogous compounds show C5 deviation of ~0.224 Å from the pyrimidine plane .

- NMR spectroscopy : Key signals include:

- ¹H NMR : Ethyl ester protons (~1.2–4.2 ppm), furan protons (6.3–7.4 ppm), and piperazine methyl protons (~2.3 ppm).

- ¹³C NMR : Carbonyl carbons (~165–175 ppm) and quaternary carbons in the pyrimidine ring .

Q. What are the critical parameters for optimizing synthesis yield?

Advanced Research Questions

Q. How to address contradictions between spectroscopic and crystallographic data?

- Disorder in crystals : For example, furan or piperazine groups may exhibit positional disorder, leading to discrepancies in bond lengths/angles (e.g., ±0.007 Å in C–C bonds ).

- Solution : Use DFT calculations to compare experimental and theoretical geometries. Validate with dynamic NMR to assess conformational flexibility .

Q. What pharmacological assays are suitable for evaluating this compound’s bioactivity?

- Enzyme inhibition : Screen against kinases or proteases due to the piperazine moiety’s affinity for ATP-binding pockets.

- Cellular assays : Test cytotoxicity (MTT assay) and anti-inflammatory activity (COX-2 inhibition). Pyrimidine derivatives show promise in modulating apoptosis pathways .

- SAR Focus : Replace the furan with other aryl groups (e.g., phenyl, 3,4,5-trimethoxyphenyl) to assess activity trends .

Q. How to analyze hydrogen bonding and crystal packing for stability studies?

- Hydrogen bonds : C–H···O interactions (2.5–3.0 Å) link molecules into chains (e.g., along the c-axis in analogous structures ).

- Packing diagrams : Use Mercury software to visualize π-π stacking (3.8–4.2 Å between pyrimidine rings) and quantify void volumes (<5% in stable crystals) .

Q. What strategies improve solubility for in vitro assays?

- Co-solvents : Use DMF/water (3:2) or PEG-400 for aqueous solubility.

- Derivatization : Replace the ethyl ester with a morpholine carboxamide to enhance hydrophilicity .

Q. How to assess thermal stability for formulation studies?

Q. What computational methods predict metabolic stability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.